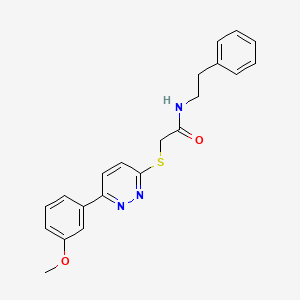

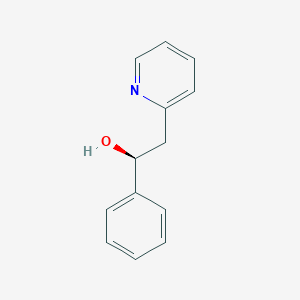

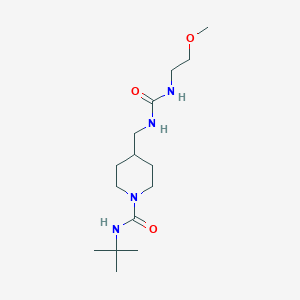

![molecular formula C6H11N3O2 B2456494 2-[2-(1H-1,2,4-triazol-1-yl)éthoxy]éthan-1-ol CAS No. 1248039-33-9](/img/structure/B2456494.png)

2-[2-(1H-1,2,4-triazol-1-yl)éthoxy]éthan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol” is a type of organic compound that contains a 1,2,4-triazole ring. This type of compound has been found in various studies to have potential biological activities .

Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis

The molecular structure of similar 1,2,4-triazole derivatives has been established by NMR and MS analysis . The IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .Chemical Reactions Analysis

The chemical reactions involving similar 1,2,4-triazole derivatives have been studied. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized .Physical And Chemical Properties Analysis

The physical and chemical properties of similar 1,2,4-triazole derivatives have been analyzed. For instance, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .Mécanisme D'action

Target of Action

Similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit potent inhibitory activities against cancer cell lines . These compounds may interact with various targets within these cells, leading to their cytotoxic effects.

Mode of Action

It is suggested that similar 1,2,4-triazole derivatives inhibit the proliferation of cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death, which, when induced, leads to the orderly and efficient removal of damaged cells.

Biochemical Pathways

For instance, it might affect the balance between pro-apoptotic and anti-apoptotic proteins within the cell, tipping the balance in favor of cell death .

Pharmacokinetics

The presence of the 1,2,4-triazole ring in its structure suggests that it may form hydrogen bonds with different targets, potentially improving its pharmacokinetic properties .

Result of Action

Similar 1,2,4-triazole derivatives have been shown to exhibit cytotoxic activities against cancer cell lines . This suggests that 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol may also have cytotoxic effects, leading to the death of cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol in lab experiments is its relatively low toxicity compared to other chemical compounds. It is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Orientations Futures

There are several future directions for research on 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol. One direction is to investigate its potential as a therapeutic agent for infectious diseases, such as bacterial and fungal infections. Another direction is to explore its potential as an anticancer agent, particularly in combination with other chemotherapeutic drugs. Additionally, further research is needed to fully understand its mechanism of action and to identify its molecular targets.

Méthodes De Synthèse

2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol can be synthesized by reacting 2-bromoethanol with 1-(1H-1,2,4-triazol-1-yl)ethanone in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, resulting in the formation of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol as a white solid with a melting point of 67-69°C. The purity of the compound can be confirmed using NMR and IR spectroscopy.

Applications De Recherche Scientifique

- Les chercheurs ont synthétisé de nouveaux dérivés du 1,2,4-triazole et évalué leurs activités cytotoxiques contre des lignées cellulaires cancéreuses humaines. Des composés dérivés de cette structure, tels que les 1,3-diphényl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones et les 1,4-diphényl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones, ont montré des effets cytotoxiques prometteurs contre les cellules cancéreuses, en particulier les lignées cellulaires Hela .

- Dans des études portant sur les cellules tumorales MCF-7, les chercheurs ont exploré l'impact de ce composé sur les voies de l'apoptose. L'analyse par cytométrie en flux a révélé son potentiel à induire l'apoptose .

- Une voie de synthèse efficace et durable pour les 1,2,4-triazoles a été mise au point. Cette méthode permet la construction rapide de triazoles différemment fonctionnalisés, en mettant l'accent sur les principes de la chimie verte .

- Les composés hétérocycliques contenant des atomes d'azote, notamment le cycle 1,2,4-triazole, servent de pharmacophores essentiels. Ces structures forment des liaisons hydrogène avec diverses cibles, améliorant la pharmacocinétique et les propriétés pharmacologiques .

- La synthèse des 1,2,4-triazoles utilisant l'imidate de 2,2,2-trichloroéthyle et le PTSA comme catalyseur démontre une méthode facile et écologique. Cette approche permet d'obtenir les triazoles souhaités avec une excellente efficacité .

Agents anticancéreux

Modulation de l'apoptose

Synthèse durable

Structure pharmacophore

Applications catalytiques

Safety and Hazards

Propriétés

IUPAC Name |

2-[2-(1,2,4-triazol-1-yl)ethoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c10-2-4-11-3-1-9-6-7-5-8-9/h5-6,10H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYKYRPBZOITIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCOCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

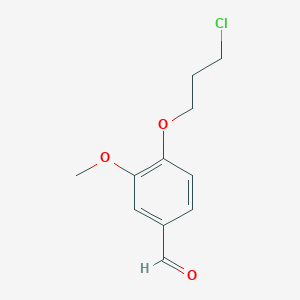

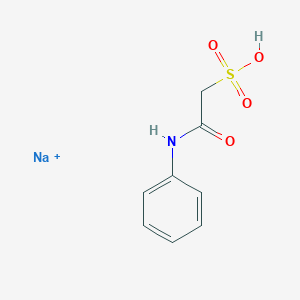

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-sulfonyl fluoride](/img/structure/B2456415.png)

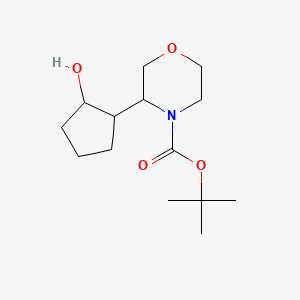

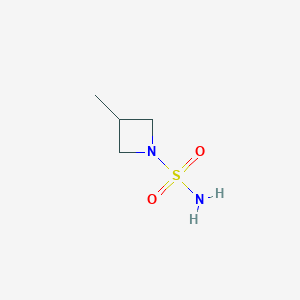

![4-[(E)-2-(2-chlorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2456425.png)

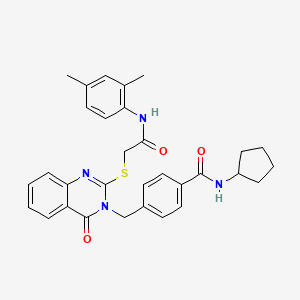

![Cyclohex-3-en-1-yl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2456429.png)

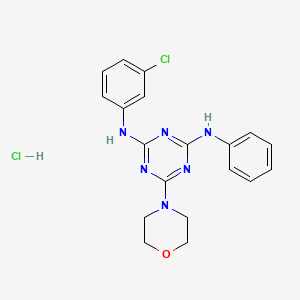

![N-(2-chlorobenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2456433.png)